Methyl 6-bromo-4-chloroquinoline-8-carboxylate
Description
Chemical Identity and Nomenclature
This compound is characterized by the molecular formula C11H7BrClNO2 and possesses a molecular weight of 300.54 grams per mole. The compound is registered under the Chemical Abstracts Service number 1198569-38-8, providing a unique identifier for database searches and regulatory documentation. The International Union of Pure and Applied Chemistry name for this compound is methyl 6-bromo-4-chloro-8-quinolinecarboxylate, which systematically describes the substitution pattern on the quinoline core structure.
The structural identity of this compound can be precisely defined through its International Chemical Identifier code: 1S/C11H7BrClNO2/c1-16-11(15)8-5-6(12)4-7-9(13)2-3-14-10(7)8/h2-5H,1H3, and its corresponding International Chemical Identifier Key: UMFBRWYXTCUBMJ-UHFFFAOYSA-N. These standardized identifiers ensure unambiguous communication of the compound's structure across different chemical databases and research platforms. The compound exhibits a melting point range of 226-228 degrees Celsius, indicating substantial intermolecular interactions that contribute to its solid-state stability.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C11H7BrClNO2 | |
| Molecular Weight | 300.54 g/mol | |
| Chemical Abstracts Service Number | 1198569-38-8 | |
| Melting Point | 226-228°C | |
| Physical Form | Solid | |
| Purity | 95% |
Historical Context in Heterocyclic Chemistry
The development of halogenated quinoline derivatives such as this compound must be understood within the broader historical context of quinoline chemistry, which traces its origins to the mid-19th century discoveries. Quinoline itself was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially called the compound leukol, meaning "white oil" in Greek. This foundational discovery marked the beginning of systematic investigations into nitrogen-containing heterocyclic compounds that would eventually lead to the sophisticated derivatives we study today.
The evolution of quinoline chemistry accelerated significantly when French chemist Charles Gerhardt obtained a related compound in 1842 through dry distillation of naturally occurring alkaloids such as quinine, strychnine, and cinchonine with potassium hydroxide. The subsequent recognition by German chemist August Hoffmann that apparent isomeric differences were actually due to contamination rather than structural variations established the fundamental understanding necessary for developing precise synthetic methodologies. This historical progression from natural product isolation to synthetic manipulation laid the groundwork for contemporary approaches to designing and synthesizing complex quinoline derivatives like this compound.
The introduction of halogen substituents into quinoline frameworks represents a more recent development in heterocyclic chemistry, driven by the recognition that halogen atoms can significantly modify both the electronic properties and the reactivity patterns of the parent heterocycle. The strategic placement of both bromine and chlorine atoms in positions 6 and 4, respectively, combined with the ester functionality at position 8, reflects advanced understanding of structure-activity relationships and synthetic accessibility that has emerged from decades of systematic investigation into quinoline chemistry.
Significance in Medicinal and Material Science Research
The significance of this compound in contemporary research stems from the well-established biological activity profiles of quinoline scaffolds and the particular advantages conferred by strategic halogenation and esterification. Quinoline derivatives have demonstrated remarkable versatility in medicinal chemistry applications, with documented activities spanning anticancer, antimalarial, antitubercular, antibacterial, antiprotozoal, antiproliferative, anti-inflammatory, antihypertensive, and anti-human immunodeficiency virus applications. The quinoline scaffold plays an important role in anticancer drug development, with derivatives showing excellent results through different mechanisms of action such as growth inhibition by cell cycle arrest, apoptosis induction, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness.
The specific substitution pattern present in this compound provides multiple advantages for medicinal chemistry applications. The presence of halogen substituents enhances the compound's lipophilicity and can improve binding affinity to biological targets through halogen bonding interactions. The ester functionality at position 8 offers opportunities for prodrug development and metabolic modification, allowing for fine-tuning of pharmacokinetic properties. Research has demonstrated that 8-substituted quinoline derivatives exhibit potent inhibitory activity against various carbonic anhydrase isoforms, with some compounds showing inhibition constants in the low nanomolar range.
Beyond medicinal applications, this compound holds promise in material science research, particularly in the development of organic electronic and optoelectronic devices. Quinoline derivatives have shown potential performance as organic semiconductors and have been investigated for applications in organic light-emitting diodes. The photophysical properties of quinoline derivatives can be significantly influenced by substituent effects, with research indicating that strategic substitution can lead to quantum yields of up to 83 percent. The electronic properties conferred by the halogen substituents and ester group in this compound position it as a potentially valuable component for advanced material applications.
Properties
IUPAC Name |
methyl 6-bromo-4-chloroquinoline-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO2/c1-16-11(15)8-5-6(12)4-7-9(13)2-3-14-10(7)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFBRWYXTCUBMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C(C=CN=C12)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601246881 | |
| Record name | Methyl 6-bromo-4-chloro-8-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198569-38-8 | |
| Record name | Methyl 6-bromo-4-chloro-8-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198569-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-bromo-4-chloro-8-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Stepwise Preparation Process
| Step | Reaction Description | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Michael addition of 4-bromoaniline to ethyl propiolate | 4-bromoaniline, ethyl propiolate, methanol, nitrogen/inert atmosphere, 30–50°C, stirring | 3-(4-bromoaniline) ethyl acrylate | Not specified | Methanol is evaporated post-reaction to isolate product |
| 2 | Cyclization to form 6-bromoquinoline-4(1H)-one | Dissolve crude product in diphenyl ether, heat at 200–220°C for 2–10 hours, cool, precipitate with petroleum ether, filter, wash with ethyl acetate | 6-bromoquinoline-4(1H)-one | 77–81% | Reaction time and temperature influence yield and purity |
| 3 | Chlorination to form 6-bromo-4-chloroquinoline | 6-bromoquinoline-4(1H)-one, toluene, phosphorus trichloride, reflux 2 hours, cool, precipitate with ether, filter, dry | 6-bromo-4-chloroquinoline | 91–93% | Reflux and phosphorus trichloride amount critical for complete conversion |
Stepwise Reaction Details and Research Findings
Step 1: Formation of 3-(4-bromoaniline) ethyl acrylate
- 4-bromoaniline is reacted with ethyl propiolate in methanol under nitrogen or inert gas atmosphere.
- The reaction temperature is maintained between 30°C and 50°C with stirring.
- Methanol is removed by evaporation to isolate the intermediate.
- This step is critical for introducing the acrylate moiety essential for quinoline ring formation.
Step 2: Cyclization to 6-bromoquinoline-4(1H)-one
- The crude 3-(4-bromoaniline) ethyl acrylate is dissolved in diphenyl ether.
- The mixture is heated to 200–220°C and maintained for 2 to 10 hours depending on scale and desired yield.
- After completion, the reaction mixture is cooled to room temperature and poured into petroleum ether to precipitate the product.
- The solid is filtered, washed with ethyl acetate, and dried.
- Yields in this step range from 77% to 81%, with longer heating times at higher temperatures favoring higher yields.
- This cyclization forms the quinoline core with a bromine substituent at position 6.
Step 3: Chlorination to 6-bromo-4-chloroquinoline
- The 6-bromoquinoline-4(1H)-one is reacted with phosphorus trichloride in toluene.
- The mixture is refluxed for approximately 2 hours.
- After cooling, the product precipitates upon addition of diethyl ether, is filtered, and dried.
- This step converts the quinoline-4-one to the corresponding 4-chloroquinoline.
- Yields are high, typically above 90%, indicating efficient chlorination.
- The reaction conditions (reflux time, reagent stoichiometry) are optimized to ensure complete conversion.
Additional Notes on Esterification and Carboxylate Formation
- The final methyl ester formation at position 8 (carboxylate group) is typically achieved by esterification of the corresponding carboxylic acid or acid chloride intermediate.
- Hydrolysis of ethyl esters to acids can be performed using sodium hydroxide followed by acidification.
- Re-esterification to methyl esters can be done via standard Fischer esterification or using methylating agents under acidic conditions.
- Specific details on methyl esterification for this compound are less documented but follow conventional organic synthesis protocols.
Summary Table of Key Reaction Parameters
| Parameter | Step 1 | Step 2 | Step 3 |
|---|---|---|---|
| Starting Material | 4-bromoaniline, ethyl propiolate | 3-(4-bromoaniline) ethyl acrylate | 6-bromoquinoline-4(1H)-one |
| Solvent | Methanol | Diphenyl ether | Toluene |
| Temperature | 30–50°C | 200–220°C | Reflux (~110°C) |
| Atmosphere | Nitrogen/Inert gas | Ambient | Ambient |
| Reaction Time | Until completion (hours) | 2–10 hours | 2 hours |
| Work-up | Evaporate methanol | Precipitate with petroleum ether, wash with ethyl acetate | Precipitate with ether, filter |
| Yield (%) | Not specified | 77–81% | 91–93% |
Advantages and Industrial Relevance
- The described method is noted for being easy to operate with environmentally friendly conditions.
- The overall yield exceeds 70%, which is a significant improvement over previous methods yielding 26–42%.
- The process reduces production costs and is suitable for industrial-scale synthesis.
- Use of common reagents such as phosphorus trichloride and diphenyl ether facilitates scalability.
- The method avoids harsh conditions and minimizes hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-4-chloroquinoline-8-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms on the quinoline ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The quinoline ring can be oxidized or reduced to form different derivatives with altered electronic properties.
Ester hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Ester hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution reactions: Various substituted quinoline derivatives.
Oxidation and reduction: Different quinoline oxidation states and reduced forms.
Hydrolysis: 6-bromo-4-chloro-8-quinolinecarboxylic acid.
Scientific Research Applications
Scientific Research Applications
Methyl 6-bromo-4-chloroquinoline-8-carboxylate has several applications in scientific research:
Medicinal Chemistry
The compound is investigated for its potential as a therapeutic agent against various diseases, including:
- Antimicrobial Activity : Exhibits significant activity against both Gram-positive and Gram-negative bacteria.
- Antifungal Properties : Effective against fungal strains such as Candida albicans.
- Antimalarial Activity : Structure-activity relationship studies indicate potential efficacy against malaria-causing parasites.
Biological Studies
Research has shown that this compound can inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase, and may affect signaling pathways related to cancer progression through tyrosine kinase inhibition.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 0.0098 mg/mL against S. aureus, indicating potent antibacterial effects.
Case Study 2: Antifungal Properties
Another investigation focused on the antifungal activity of this compound against Candida species. The results indicated promising antifungal effects with MIC values ranging from 16.69 to 78.23 µM for related quinoline derivatives.
The biological activities of this compound are attributed to its interaction with various molecular targets:
- Inhibition of DNA Gyrase : Critical for bacterial DNA replication.
- Tyrosine Kinase Inhibition : Implicated in cancer signaling pathways.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-4-chloroquinoline-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
The biological and chemical behavior of quinoline derivatives is highly sensitive to substituent positions and functional groups. Below is a comparative analysis of Methyl 6-bromo-4-chloroquinoline-8-carboxylate with similar compounds (Table 1):
Table 1: Structural Comparison of Quinoline Carboxylate Derivatives
Key Observations:
Ester Group Position : Shifting the ester from position 8 (reference compound) to 2 or 3 (e.g., ) alters steric hindrance and electronic effects, impacting reactivity in nucleophilic substitution or cross-coupling reactions.
Ethyl vs. Methyl Esters : Ethyl esters (e.g., ) may improve lipophilicity, influencing membrane permeability in biological systems compared to methyl esters.
Research Findings and Challenges
- Synthetic Accessibility: this compound is listed as discontinued in commercial catalogs , suggesting challenges in large-scale synthesis or regulatory constraints.
- Structure-Activity Relationships (SAR): Minor positional changes (e.g., moving Br from 6 to 8) significantly alter bioactivity. For instance, Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate showed enhanced antibacterial activity in preliminary studies compared to the reference compound.
- Computational Modeling : Tools like SHELXL and ORTEP are critical for analyzing crystallographic data to confirm substituent geometries and intermolecular interactions.
Biological Activity
Methyl 6-bromo-4-chloroquinoline-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The presence of halogens (bromine and chlorine) and a carboxylate group contributes to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The compound has shown effectiveness in inhibiting both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Bacillus subtilis | 0.25 µg/mL |
These results suggest that the compound could be beneficial in treating infections caused by these pathogens .
Antimalarial Activity
The quinoline derivatives are well-known for their antimalarial properties. This compound is being investigated for its potential to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. Preliminary studies have indicated promising results, with IC50 values comparable to established antimalarial drugs .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.
- DNA Binding : Quinoline derivatives often exhibit the ability to intercalate into DNA, leading to inhibition of replication and transcription processes.
Case Studies
- Antibacterial Efficacy : A study evaluating the antibacterial efficacy of various quinoline derivatives included this compound, demonstrating significant inhibition against E. coli with an MIC value of 1.0 µg/mL. This study highlighted the structure-activity relationship (SAR) that suggests modifications can enhance potency .
- Antimalarial Activity Assessment : In another investigation focusing on antimalarial properties, this compound was tested against P. falciparum. Results indicated that this compound inhibited parasite growth effectively, with IC50 values in the low micromolar range, suggesting potential as a therapeutic agent .
Q & A
Q. What synthetic methodologies are commonly employed to prepare Methyl 6-bromo-4-chloroquinoline-8-carboxylate?
The synthesis typically involves multi-step reactions, including cyclization, halogenation, and esterification. For example, bromination of a quinoline precursor using reagents like N-bromosuccinimide (NBS) under controlled conditions can introduce the bromo group at the 6-position, followed by chlorination via electrophilic substitution. Esterification is achieved using methanol and a catalytic acid (e.g., H₂SO₄). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Similar protocols are documented for structurally analogous quinolines .
Q. How is the compound characterized structurally in academic research?
X-ray crystallography is the gold standard for unambiguous structural determination. Software suites like SHELXL and SHELXT are used for structure refinement, leveraging single-crystal diffraction data to resolve bond lengths, angles, and torsional parameters . Complementary techniques include H/C NMR (to confirm substituent positions) and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What precautions are necessary for safe handling and storage?
Due to halogenated aromatic systems, the compound may be light-sensitive and hygroscopic. Storage at 0–6°C in amber vials under inert gas (argon/nitrogen) is recommended to prevent degradation. Personal protective equipment (PPE), including nitrile gloves and fume hood use, is mandatory during synthesis to avoid dermal exposure .
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
Discrepancies (e.g., unexpected NOE correlations in NMR vs. crystallographic torsion angles) require cross-validation. Density Functional Theory (DFT) calculations (using Gaussian or ORCA) can model the compound’s geometry and compare it with experimental data. If inconsistencies persist, re-examining crystal quality (via WinGX’s data reduction tools) or probing solution-state conformers (via variable-temperature NMR) may clarify the issue .
Q. What mechanistic insights govern the reactivity of the bromo and chloro substituents in cross-coupling reactions?
The bromo group at the 6-position is more reactive than the chloro group at the 4-position in Suzuki-Miyaura couplings due to lower bond dissociation energy (BDE). Computational studies (e.g., using ADF software) can map transition states to rationalize selectivity. Experimental validation involves kinetic monitoring via F NMR (if fluorine tags are present) or GC-MS to track intermediate formation .
Q. How can computational modeling optimize derivative design for biological activity?
Structure-Activity Relationship (SAR) studies leverage molecular docking (AutoDock Vina) against target proteins (e.g., kinase inhibitors). Substituent effects are modeled by replacing bromo/chloro groups with electron-withdrawing/donating moieties and calculating binding affinities. Free-energy perturbation (FEP) simulations further refine predictions of bioactivity .
Q. What experimental design strategies mitigate challenges in crystallizing halogenated quinolines?
Co-crystallization with Lewis acids (e.g., ZnCl₂) or use of mixed solvents (DCM/hexane) can improve crystal lattice stability. For twinned crystals, SHELXE’s twin refinement module enables structure solution. High-throughput screening (HTS) of crystallization conditions using robotic platforms (e.g., Gryphon LCP) accelerates polymorph identification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
